羟丙卡因

描述

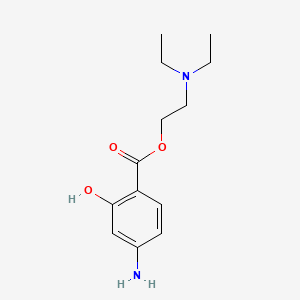

羟丙卡因,分子式为C13H20N2O3,是一种局部麻醉剂。 它以其通过靶向钠通道阻断神经冲动的能力而闻名,使其在需要局部麻醉的医疗应用中发挥作用 .

科学研究应用

Scientific Research Applications

Hydroxyprocaine's applications can be categorized into several key areas:

Chemistry

- Model Compound : Hydroxyprocaine is used as a model compound in the study of esterification and amine reactions. Its structural properties allow researchers to explore fundamental chemical processes.

Biology

- Neurobiology Research : Investigations into hydroxyprocaine's effects on nerve cells have provided insights into its potential use in neurobiology. Studies have shown that it can influence cellular signaling pathways and gene expression .

Medicine

- Local Anesthetic : Hydroxyprocaine is employed in various medical settings as a local anesthetic, particularly in dentistry and minor surgical procedures. Its efficacy in providing pain relief has been documented in numerous clinical studies .

- Combination Therapies : Early clinical applications included its use with penicillin for treating leprosy, demonstrating favorable outcomes in over 100 patients across different countries.

Industry

- Topical Formulations : The compound is utilized in the formulation of topical anesthetic creams and gels, expanding its application beyond injections to include non-invasive delivery methods.

Biochemical Properties

Research indicates that hydroxyprocaine interacts with various enzymes and proteins within the body. Its effects on cellular functions include modulation of cell signaling pathways and metabolic processes .

Case Study 1: Efficacy in Dental Procedures

A study conducted on patients undergoing dental extractions demonstrated that hydroxyprocaine provided effective anesthesia with minimal side effects. Patients reported satisfaction with pain management during the procedure, highlighting its utility in dental practices .

Case Study 2: Combination Therapy for Tuberculosis

Research explored hydroxyprocaine's antibacterial properties when combined with penicillin for treating tuberculosis. The combination therapy showed enhanced efficacy against tubercle bacteria in vitro, suggesting potential for broader therapeutic applications beyond local anesthesia .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for esterification studies | Useful for understanding reaction mechanisms |

| Biology | Effects on nerve cells | Influences cellular signaling and gene expression |

| Medicine | Local anesthetic in dental procedures | Effective pain relief with high patient satisfaction |

| Industry | Formulation of topical anesthetics | Expands non-invasive delivery options |

作用机制

羟丙卡因通过靶向神经细胞中的钠通道发挥作用。 它与钠通道结合,抑制钠离子的流入,从而阻止神经冲动的起始和传播。 这种作用导致局部麻醉和目标区域的感觉丧失.

类似化合物:

普鲁卡因: 另一种具有相似作用机制的局部麻醉剂,但其化学结构不同。

利多卡因: 一种广泛使用的局部麻醉剂,与羟丙卡因相比,其起效速度更快,持续时间更长。

布比卡因: 以其持续时间长而闻名,使其适合较长时间的手术.

羟丙卡因的独特性: 羟丙卡因因其特定的酯键和芳香环上羟基的存在而独一无二,这影响了其药代动力学特性和代谢途径 .

生化分析

Biochemical Properties

The biochemical properties of Hydroxyprocaine are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxyprocaine involves its interaction with sodium channels . Hydroxyprocaine primarily targets sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells . Hydroxyprocaine enters sodium channels and binds to the receptor, thereby affecting the passage of sodium ions . This interaction inhibits the influx of sodium ions, which prevents the initiation and transmission of nerve impulses, resulting in a loss of sensation .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways of Hydroxyprocaine involve the strengthening of the biosynthetic pathway and the disruption of branching pathways, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

准备方法

合成路线和反应条件: 羟丙卡因可以通过 4-氨基水杨酸与 2-(二乙氨基)乙醇的酯化反应合成。 反应通常涉及使用脱水剂,例如亚硫酰氯或二环己基碳二亚胺,以促进酯化过程 .

工业生产方法: 在工业环境中,羟丙卡因的生产涉及在受控条件下进行大规模酯化反应,以确保高收率和纯度。 该过程可能包括通过重结晶进行纯化以及质量控制,以符合药品标准 .

反应类型:

氧化: 羟丙卡因可以发生氧化反应,特别是在芳香环上,导致形成醌衍生物。

还原: 该化合物可以在特定条件下还原为其相应的胺衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化锂铝或硼氢化钠之类的还原剂。

取代: 在取代反应中使用烷基卤化物或酰氯等试剂.

主要形成的产品:

氧化: 醌衍生物。

还原: 胺衍生物。

取代: 各种取代的酯和胺.

相似化合物的比较

Procaine: Another local anesthetic with a similar mechanism of action but differs in its chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to hydroxyprocaine.

Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.

Uniqueness of Hydroxyprocaine: Hydroxyprocaine is unique due to its specific ester linkage and the presence of a hydroxyl group on the aromatic ring, which influences its pharmacokinetic properties and metabolic pathways .

生物活性

Hydroxyprocaine is a local anesthetic that belongs to the amino ester class and is structurally related to procaine. It has been studied for its biological activity, particularly in the context of local anesthesia. This article reviews the synthesis, pharmacological properties, and various biological activities of hydroxyprocaine, supported by case studies and relevant research findings.

Chemical Structure and Properties

Hydroxyprocaine has the chemical formula C₁₃H₂₀N₂O₃ and is characterized by its ester functional group. Its structure can be represented as follows:

This compound exhibits properties typical of local anesthetics, including the ability to block nerve conduction.

Hydroxyprocaine exerts its local anesthetic effects primarily by blocking voltage-gated sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerves, leading to temporary loss of sensation in targeted areas. The specific mechanism involves:

- Binding to sodium channels in their inactive state.

- Stabilization of neuronal membranes, reducing excitability.

Local Anesthetic Efficacy

Research indicates that hydroxyprocaine demonstrates effective local anesthetic properties comparable to other established agents such as lidocaine and procaine. A study highlighted that hydroxyprocaine could provide adequate anesthesia for minor surgical procedures, with a favorable safety profile and minimal systemic toxicity .

Comparative Studies

A comparative analysis of hydroxyprocaine with other local anesthetics revealed:

| Compound | Onset Time (min) | Duration (hours) | Potency (relative) |

|---|---|---|---|

| Hydroxyprocaine | 5 | 1-2 | Moderate |

| Lidocaine | 2 | 1-2 | High |

| Procaine | 5 | 0.5-1 | Low |

This table illustrates that while hydroxyprocaine has a similar onset time to procaine, its duration is slightly longer, making it a viable option for short procedures .

Case Studies

Several case studies have documented the clinical applications of hydroxyprocaine:

- Dental Procedures : Hydroxyprocaine was used effectively in dental anesthesia, providing sufficient pain relief during extraction procedures with minimal side effects reported.

- Minor Surgical Interventions : In a study involving minor dermatological surgeries, patients receiving hydroxyprocaine reported high satisfaction levels regarding pain management .

- Pediatric Applications : A case study focusing on pediatric patients indicated that hydroxyprocaine could be safely administered for minor surgical interventions, yielding effective analgesia without significant adverse reactions .

Safety and Toxicology

The safety profile of hydroxyprocaine has been evaluated through various toxicological studies. It is generally well-tolerated; however, potential side effects may include:

- Allergic reactions

- Local irritation at the injection site

- Rare systemic effects such as cardiovascular disturbances when administered in high doses.

Toxicological assessments suggest that hydroxyprocaine's risk profile is comparable to other local anesthetics, making it a suitable choice for clinical use .

属性

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197591 | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-53-6 | |

| Record name | Hydroxyprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprocaine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial clinical applications of Hydroxyprocaine?

A: Hydroxyprocaine, often formulated with penicillin, showed early promise in treating leprosy. Studies involving over 100 patients across different countries reported favorable outcomes with this combination therapy []. Notably, researchers highlighted the drug's excellent tolerability. Treatment durations ranged from 3 to 24 months, with intramuscular injections administered at varying intervals [, ].

Q2: Beyond leprosy, were there other diseases Hydroxyprocaine was investigated for?

A: Yes, researchers explored Hydroxyprocaine-penicillin in combination with paratebin for treating tuberculosis []. Additional studies investigated its effects on tubercle bacteria using in vitro models like incubated eggs [].

Q3: What are the antibacterial properties of Hydroxyprocaine?

A: While primarily recognized for its local anesthetic properties, Hydroxyprocaine demonstrated notable antibacterial effects. Researchers specifically investigated its action against tubercle bacteria and its potential synergistic effects when combined with antibiotics like penicillin [, , ].

Q4: Were there any studies on the stability and characteristics of Hydroxyprocaine?

A: Yes, researchers conducted solid-state characterizations of Hydroxyprocaine hydrochloride, revealing insights into its polymorphic forms []. This type of research is essential for understanding drug stability and formulation.

Q5: How does the structure of Hydroxyprocaine relate to its anesthetic activity?

A: Although the provided abstracts lack detailed structural-activity relationship (SAR) data for Hydroxyprocaine, a study comparing its local anesthetic properties and toxicity to Hydroxyamethocaine sheds some light on this aspect []. Such comparative analyses help in understanding how subtle structural modifications can influence a molecule's pharmacological profile.

Q6: Were there any reported limitations or challenges with Hydroxyprocaine therapy?

A: Some studies presented critical analyses of Hydroxyprocaine-penicillin therapy, particularly in the context of tuberculosis treatment []. This suggests that while initial findings appeared promising, further investigation was necessary to fully understand its efficacy and potential drawbacks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。